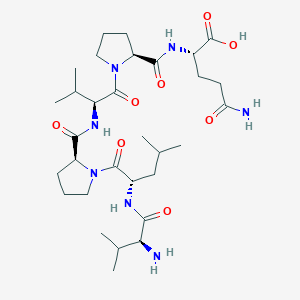
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is a peptide compound composed of six amino acids: valine, leucine, proline, valine, proline, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino terminus is removed, usually with a reagent like TFA.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of reagents, often including TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of peptides like this compound can involve large-scale SPPS or recombinant DNA technology. In recombinant methods, the peptide is expressed in microorganisms like E. coli, which are genetically engineered to produce the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidative modifications can occur, particularly at the side chains of amino acids like proline and glutamine.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Reagents like hydrogen peroxide or performic acid.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine.
Major Products
Hydrolysis: Produces individual amino acids.
Oxidation: Produces oxidized forms of the peptide.
Substitution: Produces modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine has various applications in scientific research:
Chemistry: Studied for its structural properties and interactions with other molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in drug development for diseases where peptide-based treatments are effective.
Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like enzyme activity, signal transduction, or cellular uptake.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with similar amino acid composition but different sequence.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with similar properties and biological activities.
Uniqueness
L-Valyl-L-leucyl-L-prolyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and the presence of both valine and proline residues, which can influence its structural conformation and biological activity.
Properties
CAS No. |
178913-65-0 |
|---|---|
Molecular Formula |
C31H53N7O8 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H53N7O8/c1-16(2)15-20(35-28(42)24(33)17(3)4)29(43)37-13-7-10-22(37)27(41)36-25(18(5)6)30(44)38-14-8-9-21(38)26(40)34-19(31(45)46)11-12-23(32)39/h16-22,24-25H,7-15,33H2,1-6H3,(H2,32,39)(H,34,40)(H,35,42)(H,36,41)(H,45,46)/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
KSIHMACFIAFKIG-BKWLFHPQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















